N'-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chloroacetyl group, a hydroxy group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps One common method starts with the preparation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide
The next step involves the chloroacetylation of the intermediate. This is achieved by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone, and the carbohydrazide moiety can undergo reduction to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Condensation: Formation of Schiff bases or hydrazones.
Scientific Research Applications
N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxy and carbohydrazide groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(chloroacetyl)-4-hydroxy-2-oxo-1-ethyl-1,2-dihydroquinoline-3-carbohydrazide
- N-(chloroacetyl)-4-hydroxy-2-oxo-1-methyl-1,2-dihydroquinoline-3-carbohydrazide
- N-(chloroacetyl)-4-hydroxy-2-oxo-1-butyl-1,2-dihydroquinoline-3-carbohydrazide
Uniqueness
N’-(chloroacetyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for selective reactions with nucleophiles, while the hydroxy and carbohydrazide groups enhance its binding interactions with biological targets.
Properties
Molecular Formula |
C15H16ClN3O4 |
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Molecular Weight |
337.76 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C15H16ClN3O4/c1-2-7-19-10-6-4-3-5-9(10)13(21)12(15(19)23)14(22)18-17-11(20)8-16/h3-6,21H,2,7-8H2,1H3,(H,17,20)(H,18,22) |
InChI Key |
MICGZUJBGZJDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CCl)O |
Origin of Product |
United States |
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